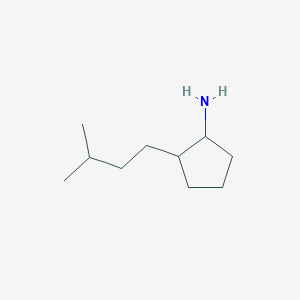![molecular formula C14H21NOS B1463540 (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol CAS No. 864410-59-3](/img/structure/B1463540.png)
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Overview
Description
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential treatment for conditions such as depression, anxiety, and addiction. Studies have also shown that this compound has potential as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, which may be beneficial in the treatment of certain conditions.
Biochemical and Physiological Effects:
Studies have shown that (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol can have a range of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol in lab experiments is its potential therapeutic applications. This makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol. One area of interest is its potential as a treatment for addiction. Studies have shown that it may be effective in reducing drug-seeking behavior in animal models. Another area of interest is its potential as an anti-inflammatory agent. Further research is needed to investigate its effects on inflammation in vivo. Additionally, more research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
In conclusion, (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its use for therapeutic purposes.
properties
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-17-14-6-4-12(5-7-14)9-15-8-2-3-13(10-15)11-16/h4-7,13,16H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYPZWLTBQOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



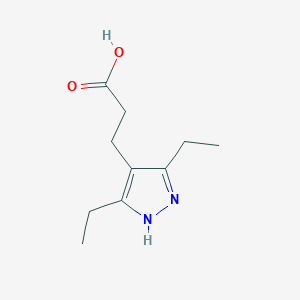
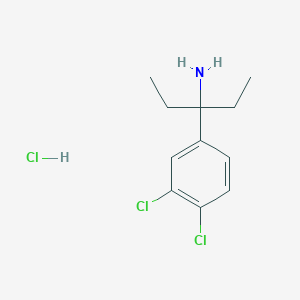
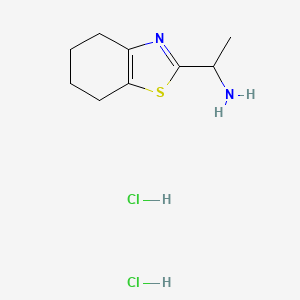

![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)
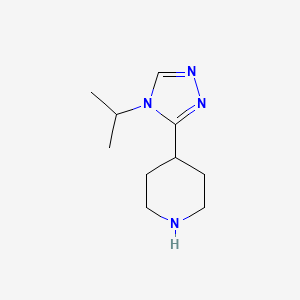
![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

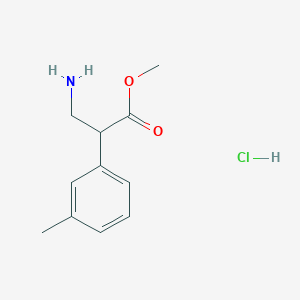
![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)
